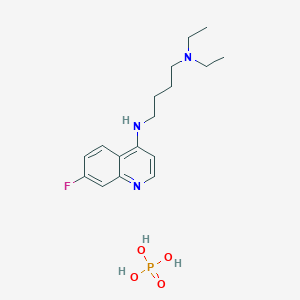
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid is a compound that belongs to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in the treatment of various bacterial infections . This compound, with its unique structure, incorporates a fluorine atom at the quinoline ring, enhancing its antimicrobial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions, starting with the appropriate aniline derivative
Attachment of the Butane-1,4-diamine Moiety: The butane-1,4-diamine group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with diethylamine.
Phosphoric Acid Addition: The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to inhibit bacterial DNA-gyrase.
Medicine: Potential use in developing new antibacterial drugs to treat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The compound exerts its effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase complex, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication . This mechanism is distinct from other classes of antibiotics, making it effective against resistant bacterial strains .
Comparación Con Compuestos Similares
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to other fluoroquinolones, N’,N’-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine exhibits enhanced antimicrobial activity due to the presence of the butane-1,4-diamine moiety. This structural modification allows for better penetration through bacterial cell membranes and a stronger inhibitory effect on DNA-gyrase .
Propiedades
Número CAS |
645406-87-7 |
|---|---|
Fórmula molecular |
C17H27FN3O4P |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(7-fluoroquinolin-4-yl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H24FN3.H3O4P/c1-3-21(4-2)12-6-5-10-19-16-9-11-20-17-13-14(18)7-8-15(16)17;1-5(2,3)4/h7-9,11,13H,3-6,10,12H2,1-2H3,(H,19,20);(H3,1,2,3,4) |
Clave InChI |
PRQNDGKUCDVHQK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCNC1=C2C=CC(=CC2=NC=C1)F.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
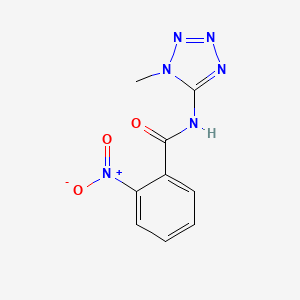
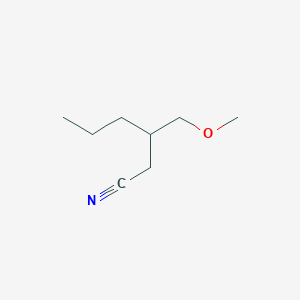
![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline]](/img/structure/B12599479.png)
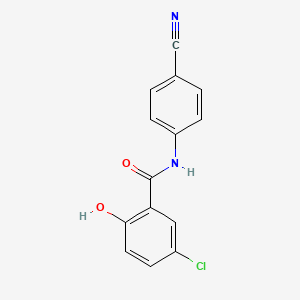
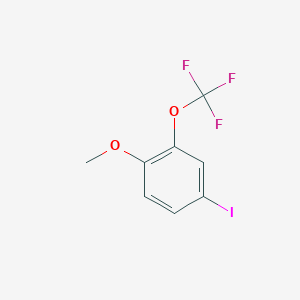
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
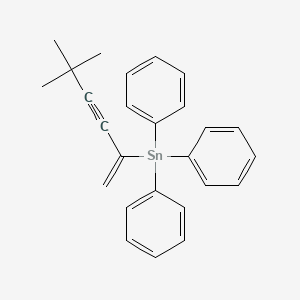
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)

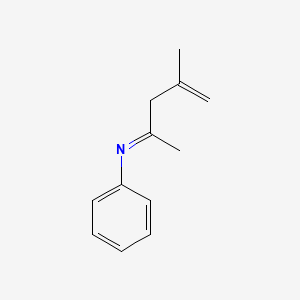
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
